![molecular formula C18H20FN3O4 B6562602 N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 1091061-42-5](/img/structure/B6562602.png)
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group attached to an oxan-4-yl group, which is further connected to a methyl group and a 5-methyl-1,2-oxazol-3-yl group. The exact 3D structure would require more detailed analysis or experimental data.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3, a molar refractivity of 91.0±0.3 cm^3, and a polar surface area of 93 Å^2 . It also has several freely rotating bonds, which could influence its behavior in solution .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Debio 0432, another name for F5329-0432, is a Ubiquitin Specific Protease 1 (USP1) inhibitor at the preclinical stage . This compound has shown promising results as an anti-cancer therapy in multiple preclinical models . USP1 is a deubiquitinase, a member of the deubiquitinating enzyme (DUB) family that plays an important role at the replication fork during DNA replication . Its prominent role in DNA repair, targeting Proliferating Cell Nuclear Antigen (PCNA) that regulates polymerase recruitment in the translesion synthesis (TLS), makes it an emergent target in the DNA damage repair (DDR) field .
DNA Damage Repair
USP1 plays an important role in DNA damage repair through its deubiquitinating activities on Fanconi Anemia proteins FANCI and FANCD2, required for DNA interstrand crosslink repair, and on PCNA required for translesion synthesis (TLS) . USP1 is upregulated in BRCA-mutated tumors and contributes to the stabilization of the replication fork during DNA replication . In those tumors, genetic deletion of USP1 is synthetically lethal .
Breast Cancer Treatment
In vivo, Debio 0432 shows antitumor activity in the BRCA mutant breast cancer model MDA-MB-436 . The downstream target Ub-PCNA, selected as a pharmacodynamic marker, is modulated in a dose and plasma exposure-dependent manner .
Lung Cancer Treatment
Debio 0432 has also shown antitumor activity in the BRCA WT NCI-H292 lung cancer model .
Patient Derived Xenograft (PDX) Models
Further in vivo experiments in patient derived xenograft (PDX) models show anti-tumor activity in different cancer types . At active dose, the treatments in all in vivo studies are well tolerated .
IND-Enabling Studies
Debio 0432 is currently undergoing IND-enabling studies and in preparation for entry into clinical development .
Wirkmechanismus
Target of Action
The primary target of F5329-0432 is Ubiquitin Specific Protease 1 (USP1) . USP1 is a member of the deubiquitinating enzyme (DUB) family that plays a crucial role in maintaining DNA integrity . It is involved in DNA damage repair through its deubiquitinating activities on Fanconi Anemia proteins FANCI and FANCD2, required for DNA interstrand crosslink repair, and on Proliferating Cell Nuclear Antigen (PCNA) required for translesion synthesis (TLS) .
Mode of Action
F5329-0432 acts as a USP1 inhibitor . The molecule is predicted to bind USP1 in an allosteric pocket and is very selective among the 58 members of the DUB family . By inhibiting USP1, F5329-0432 prevents the deubiquitination of key proteins involved in DNA repair pathways, leading to an accumulation of DNA damage and ultimately, tumor cell death .
Biochemical Pathways
The inhibition of USP1 by F5329-0432 affects the DNA Damage Response (DDR) pathway . This pathway is responsible for detecting and repairing damaged DNA to maintain genomic stability. Inhibition of USP1 leads to the accumulation of mono-ubiquitinated PCNA, a key player in the DDR pathway, leading to replication fork destabilization and DNA damage .
Pharmacokinetics
It is known that the compound has potent biochemical activity on usp1
Result of Action
The inhibition of USP1 by F5329-0432 leads to an accumulation of DNA damage, resulting in tumor cell death . This is particularly effective in tumors with underlying defects of DNA repair genes, such as BRCA1 . The compound has shown monotherapy activity in several cell lines, across several tumor types .
Eigenschaften
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-12-10-15(22-26-12)21-17(24)16(23)20-11-18(6-8-25-9-7-18)13-2-4-14(19)5-3-13/h2-5,10H,6-9,11H2,1H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSITNVZVOJDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.